1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole
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Overview
Description
1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a methylthio group, and a nitrophenyl group attached to an imidazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the imidazole ring using chlorinated aromatic compounds.
Addition of the methylthio group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Attachment of the nitrophenyl group: The nitrophenyl group is typically added through electrophilic aromatic substitution reactions using nitroaromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the nitrophenyl group suggests potential interactions with nitroreductases, while the imidazole ring may interact with histidine residues in proteins. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(3-pyridylmethyl)urea: Shares the chlorophenyl group but differs in the presence of a pyridylmethyl group and a urea moiety.
3-(4-chlorophenyl)thio-1-(3-nitrophenyl)-1-propanone: Similar in having chlorophenyl and nitrophenyl groups but differs in the core structure.
Uniqueness
1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is unique due to the combination of its functional groups and the imidazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23-16-18-10-15(11-3-2-4-14(9-11)20(21)22)19(16)13-7-5-12(17)6-8-13/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZZWVHUZWOUGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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